2-Hydrazino-6-methoxy-3-methylquinoline hydrochloride
Description
Historical Context of Quinoline Hydrazine Derivatives in Medicinal Chemistry
The therapeutic potential of quinoline derivatives was first recognized in the early 20th century with the antimalarial drug quinine, isolated from cinchona bark. This discovery catalyzed systematic investigations into synthetic quinoline analogs, with hydrazine-substituted variants emerging as a distinct subclass in the 1950s. Early work by Woodward and Doering demonstrated the synthetic accessibility of quinoline hydrazines through Vilsmeier-Haack reactions, establishing foundational protocols still used in modern laboratories.
A pivotal shift occurred in the 1980s when researchers recognized the hydrazine moiety’s capacity to form stable hydrazone conjugates with ketones and aldehydes. This property became particularly valuable for creating targeted drug delivery systems and contrast agents for mass spectrometry. The hydrochloride salt form of 2-hydrazino-6-methoxy-3-methylquinoline, first characterized in the late 1990s, addressed critical solubility challenges that limited earlier derivatives’ pharmacological utility.
Table 1: Evolutionary Timeline of Key Quinoline Hydrazine Derivatives
Significance of Substituent Patterns in Hydrazino-Methoxy-Methylquinoline Systems
The strategic placement of functional groups in this compound creates a synergistic electronic profile that enhances both synthetic versatility and biological interaction:
6-Methoxy Group : The para-methoxy substituent exerts strong electron-donating effects through resonance, stabilizing the quinoline ring system while increasing lipid solubility. This modification improves membrane permeability compared to unsubstituted analogs. X-ray crystallographic studies reveal that the methoxy oxygen participates in hydrogen bonding with biological targets, particularly in DNA gyrase inhibition.
3-Methyl Group : Steric effects from the methyl substituent at position 3 confer metabolic stability by shielding the hydrazine moiety from premature oxidation. Nuclear Overhauser Effect (NOE) experiments demonstrate that this group forces a non-planar conformation, reducing π-stacking interactions that could lead to nonspecific binding.
2-Hydrazine Functionality : The hydrazine group serves as a chemical handle for creating Schiff base derivatives. Recent kinetic studies show second-order rate constants of 0.18–0.24 M⁻¹s⁻¹ for hydrazone formation with aromatic aldehydes, making it exceptionally reactive compared to aliphatic hydrazines. This property is exploited in LC-MS applications where rapid derivatization of carbonyl-containing metabolites is essential.
Electronic Effects of Substituents
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:
- Methoxy group reduces quinoline ring’s LUMO energy by 1.2 eV vs parent compound
- Methyl substituent increases HOMO-LUMO gap by 0.4 eV through hyperconjugation
- Hydrazine moiety creates localized charge density (+0.32 e) at N2 position
Properties
IUPAC Name |
(6-methoxy-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-5-8-6-9(15-2)3-4-10(8)13-11(7)14-12;/h3-6H,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSOLXKAZMLYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)N=C1NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation via Catalytic Condensation
The foundational step involves constructing the 6-methoxy-3-methylquinoline scaffold. Patent US20070123708A1 details a twin-catalyst system using silica-supported ferric chloride (SilFeRC) and zinc chloride for one-pot cyclization:
Reaction Scheme
$$
\text{4-Methoxy-3-methylaniline} + \text{Methyl vinyl ketone} \xrightarrow[\text{ZnCl}2]{\text{SilFeRC/CH}3\text{COOH}} \text{6-Methoxy-3-methylquinoline}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst ratio (SilFeRC) | 1:1.5 (aniline:catalyst) |
| Temperature | 70–75°C (reflux) |
| Reaction time | 3–5 hours |
| Yield | 58–65% |
This method eliminates volatile solvents and achieves 63% yield for 6-methoxy-3-methylquinoline derivatives under nitrogen atmosphere.
Hydrazino Group Introduction via Diazotization
The hydrazine functionalization follows established diazotization protocols adapted for quinoline systems:
Stepwise Procedure
- Nitration : Treat 6-methoxy-3-methylquinoline with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce nitro group at C2.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
- Diazotization : React with NaNO₂/HCl at 0°C to form diazonium salt.
- Hydrazine Formation : Treat with SnCl₂/HCl to yield 2-hydrazino derivative.
Critical Parameters
- Temperature control (±2°C) during diazotization prevents decomposition
- Stoichiometric HCl (4 eq.) ensures salt stability
Hydrochloride Salt Formation
The final step converts the free base to hydrochloride salt for enhanced solubility:
Method
- Dissolve 2-hydrazino-6-methoxy-3-methylquinoline in anhydrous ethanol
- Bubble HCl gas until pH 2–3
- Crystallize at −20°C
- Filter and wash with cold diethyl ether
Yield Optimization
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Ethanol purity | ≥99.8% | +15% yield |
| Crystallization time | 12–16 hours | +22% purity |
| HCl gas flow rate | 0.5 L/min | Prevents hydrolysis |
Comparative Analysis of Synthetic Routes
Method Efficiency Comparison
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Catalytic condensation | 3 | 58% | 95% | Industrial |
| Diazotization | 4 | 42% | 98% | Lab-scale |
| Microwave-assisted | 2 | 67% | 93% | Pilot-scale |
Byproduct Profiles
| Method | Major Byproducts | Removal Strategy |
|---|---|---|
| Catalytic | 8-Methoxy isomers (12%) | Column chromatography |
| Diazotization | Chlorinated derivatives (7%) | Recrystallization |
| Microwave | Polymerized hydrazines (9%) | Solvent extraction |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements adapt the catalytic method for continuous production:
Reactor Design
Economic Factors
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Catalyst consumption | 1.5 kg/kg API | 0.8 kg/kg API |
| Energy cost | $12.4/kg | $8.7/kg |
Emerging Methodologies
Biocatalytic Approaches
Preliminary studies demonstrate fungal peroxidases (e.g., Coprinopsis cinerea) can oxidize 3-methyl groups to introduce hydrazine moieties:
Key Metrics
- Conversion: 38% (72 hours)
- Selectivity: 91%
Photochemical Activation
UV-mediated (254 nm) hydrazine insertion shows promise:
Conditions
- Solvent: Acetonitrile/water (4:1)
- Light intensity: 150 mW/cm²
- Yield improvement: 22% vs thermal
Chemical Reactions Analysis
2-Hydrazino-6-methoxy-3-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms of quinoline.
Substitution: The hydrazino, methoxy, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives, including 2-hydrazino-6-methoxy-3-methylquinoline hydrochloride. Research indicates that compounds with a quinoline scaffold exhibit activity against various viruses, including HIV, Zika virus, and herpes simplex virus .
Table 1: Antiviral Activity of Quinoline Derivatives
| Compound | Virus Targeted | IC50 (μM) |
|---|---|---|
| 2-Hydrazino-6-methoxy-3-methylquinoline | HIV | 5.4 |
| Quinoline Derivative A | Zika Virus | 10.2 |
| Quinoline Derivative B | Herpes Simplex Virus | 8.5 |
Anticancer Applications
The compound has also shown promise in anticancer research. Studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 2-Hydrazino-6-methoxy-3-methylquinoline | MCF-7 (Breast Cancer) | 12.0 |
| Quinoline Derivative C | A549 (Lung Cancer) | 15.5 |
| Quinoline Derivative D | HeLa (Cervical Cancer) | 9.8 |
Case Study 1: Antiviral Activity Against HIV
A study conducted by researchers demonstrated that this compound exhibited significant antiviral activity against HIV in vitro. The compound was tested on various HIV strains, showing promising results in reducing viral load.
Case Study 2: Anticancer Efficacy in MCF-7 Cells
In another study focusing on breast cancer, the compound was tested on MCF-7 cell lines, where it resulted in a notable decrease in cell viability at concentrations as low as 12 μM. The study concluded that the compound could serve as a lead for further drug development targeting breast cancer.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-methoxy-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related quinoline derivatives is provided below, focusing on substituent effects, molecular properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity and Synthesis: The hydrazine group in 2-hydrazino-6-methoxy-3-methylquinoline enables condensation reactions with aldehydes/ketones to form hydrazones or pyrazole rings. This contrasts with 2-amino-6-methoxy-3-methylquinoline, where the amino group is less reactive in such transformations . In 2-chloro-3-[(E)-hydrazinylidene]-6-methoxyquinoline, the chloro substituent at C2 increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. However, its synthesis (via RuCl₃) is prone to side reactions, unlike the straightforward hydrazine substitution used for the parent compound .
For example, 4-hydrazino-6-methylquinoline HCl (CAS: 68500-33-4) has shown moderate antibacterial activity, but the absence of a methoxy group limits its solubility and bioavailability compared to the 6-methoxy derivative . The 5,8-dimethyl-3-phenyl analogue (CAS: 1170426-46-6) demonstrates enhanced lipophilicity, which may improve blood-brain barrier penetration but reduces aqueous solubility, a trade-off critical for CNS-targeted drugs .
Crystallographic and Stability Insights: The crystal structure of 2-chloro-3-[(E)-hydrazinylidene]-6-methoxyquinoline reveals planar quinoline rings stabilized by N–H⋯O/N hydrogen bonds. This contrasts with the hydrochloride salt of the parent compound, where ionic interactions dominate solid-state stability .
Biological Activity
2-Hydrazino-6-methoxy-3-methylquinoline hydrochloride is a nitrogen-containing heterocyclic compound that exhibits a variety of biological activities. Its unique structure, characterized by the presence of methoxy and methyl substituents on the quinoline ring, enhances its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and proteins. The compound can alter enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits significant biological activities, which include:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Induces apoptosis in cancer cell lines, with notable IC50 values indicating its potency.
- Anti-inflammatory Properties : Potential to reduce inflammation markers in vitro.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Efficacy : In a study evaluating its effects on various cancer cell lines (A549, HCT116, HepG2), the compound showed significant antiproliferative activity with IC50 values ranging from 4 to 17 μM. This suggests a strong potential for development as an anticancer agent .
- Antimicrobial Properties : Another study demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
- Mechanistic Insights : Research utilizing molecular docking studies has shown that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .
Research Findings
The following findings highlight the potential applications and mechanisms of action for this compound:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may explain its anticancer and antimicrobial activities .
- Cellular Impact : Studies indicate that treatment with this compound leads to altered gene expression related to cell proliferation and apoptosis, further supporting its role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
